molecular formula C24H31NO3 B6043150 methyl 4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}benzoate

methyl 4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}benzoate

Cat. No. B6043150
M. Wt: 381.5 g/mol
InChI Key: QWNKVXUUWRERIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}benzoate, commonly known as MHPB, is a compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained attention from the scientific community due to its potential therapeutic effects. MHPB has been shown to have an affinity for the dopamine D2 receptor, which plays a crucial role in the regulation of mood and behavior.

Mechanism of Action

MHPB has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior. It acts as a partial agonist of the receptor, meaning that it can activate the receptor to a certain extent but not to the same degree as a full agonist. This partial agonism results in a modulatory effect on dopamine signaling, which is thought to be responsible for MHPB's therapeutic effects.
Biochemical and Physiological Effects:
MHPB has been shown to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens, two brain regions that are involved in the regulation of mood and reward. This increase in dopamine release is thought to be responsible for MHPB's anxiolytic and antidepressant effects. MHPB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This increase in BDNF expression is thought to be responsible for MHPB's neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using MHPB in lab experiments is that it has a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using MHPB is that it is a psychoactive substance, which means that it can affect behavior and cognition in animal models. This can make it difficult to interpret the results of experiments that use MHPB.

Future Directions

There are several future directions for research on MHPB. One area of interest is the development of MHPB analogs that have improved pharmacological properties, such as increased selectivity for the dopamine D2 receptor. Another area of interest is the investigation of MHPB's potential therapeutic effects in different disease models, such as models of depression, anxiety, and addiction. Additionally, more research is needed to understand the mechanisms underlying MHPB's neuroprotective effects and to develop strategies for enhancing these effects.

Synthesis Methods

The synthesis of MHPB involves several steps, including the reaction of 4-bromomethyl benzoate with 4-(3-phenylpropyl)piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, MHPB, is obtained by the esterification of the hydroxyl group with methyl iodide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

MHPB has been studied for its potential therapeutic effects in various fields, including psychiatry, neurology, and addiction medicine. Research has shown that MHPB has anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of mood and anxiety disorders. MHPB has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-28-23(27)22-11-9-21(10-12-22)18-25-16-14-24(19-26,15-17-25)13-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12,26H,5,8,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNKVXUUWRERIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)(CCCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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